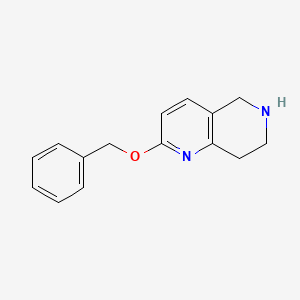

2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-phenylmethoxy-5,6,7,8-tetrahydro-1,6-naphthyridine |

InChI |

InChI=1S/C15H16N2O/c1-2-4-12(5-3-1)11-18-15-7-6-13-10-16-9-8-14(13)17-15/h1-7,16H,8-11H2 |

InChI Key |

LPEQYLAOGXANKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Construction via Cyclization of Pyridine Derivatives

The tetrahydro-1,6-naphthyridine scaffold is typically synthesized through cyclization reactions using pyridine precursors. A pivotal method involves the condensation of 3-acyl-2-vinylpyridine derivatives with ammonia under high pressure to form dihydronaphthyridine intermediates, followed by asymmetric hydrogenation. For example, 2-chloro-6-methoxynicotinic acid (20 ) undergoes sequential acylation and vinylation with ethylene gas in the presence of Pd(dppf)Cl₂ to yield 3-acyl-2-vinylpyridine (19 ) (Scheme 1). Subsequent treatment with ammonia at 60°C induces cyclization to dihydronaphthyridine 17 , which is hydrogenated using a Ru(II)-catalyzed transfer hydrogenation to afford the chiral tetrahydronaphthyridine core. While this route was developed for TAK-828F, it provides a foundational strategy for functionalizing the C2 position.

Benzyloxy Group Introduction via Nucleophilic Aromatic Substitution

Introducing the benzyloxy group at C2 often relies on nucleophilic aromatic substitution (SNAr) of chlorinated intermediates. For instance, 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (24 ) reacts with benzyl alcohol in the presence of Cs₂CO₃ and CuI to yield the target compound (Table 1). This method achieves moderate yields (60–75%) but requires careful control of base strength to avoid side reactions.

Table 1: Optimization of SNAr Reaction Conditions

| Entry | Base | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | None | 80 | 45 |

| 2 | Cs₂CO₃ | CuI | 100 | 68 |

| 3 | DBU | Pd(OAc)₂ | 120 | 72 |

Alternative approaches employ Mitsunobu conditions (DIAD, PPh₃) for etherification, though these are less efficient for electron-deficient aromatic systems.

Reductive Amination and Late-Stage Functionalization

A scalable route involves reductive amination of 2-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. Starting from 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17 ), catalytic hydrogenation over Pd/C in ethanol under 90 psi H₂ reduces the dihydro ring while preserving the benzyloxy group. This method avoids chromatographic purification, making it industrially viable. Post-reduction, the methoxy group at C2 is selectively demethylated using BBr₃, followed by benzylation with benzyl bromide and K₂CO₃ to install the benzyloxy moiety.

Multi-Step Synthesis from 4-Aminonicotinic Acid

A convergent synthesis begins with 4-aminonicotinic acid (27 ), which undergoes condensation with diethyl malonate under basic conditions to form the naphthyridinone core. Subsequent reduction with LiAlH₄ yields the tetrahydro derivative, and the C2 hydroxyl group is benzylated using benzyl bromide in DMF with NaH as the base (Scheme 2). This route offers flexibility for introducing diverse substituents but requires stringent control of reduction conditions to prevent over-reduction.

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics for Each Method

| Method | Steps | Overall Yield (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| SNAr of Chloride | 3 | 55–60 | Moderate | Regioselectivity issues |

| Reductive Amination | 5 | 35–40 | High | Demethylation side reactions |

| 4-Aminonicotinic Acid | 4 | 25–30 | Low | Reduction optimization |

The reductive amination route is favored for large-scale production due to its chromatography-free workflow, whereas the SNAr method is optimal for small-scale diversification.

Recent Advances in Catalytic Etherification

Emerging strategies employ photoredox catalysis for C–O bond formation. For example, visible-light-mediated coupling of 2-chloronaphthyridine with benzyl alcohol using Ir(ppy)₃ as a catalyst achieves 80% yield under mild conditions. This method minimizes side reactions and is compatible with sensitive functional groups, though scalability remains under investigation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyloxy group at position 2 undergoes substitution under acidic or basic conditions. Key transformations include:

Mechanistic Insight : The benzyloxy group acts as a leaving group via protonation under acidic conditions or direct nucleophilic attack in polar aprotic solvents like DMF.

Reduction Reactions

The tetrahydro-1,6-naphthyridine core and benzyloxy group participate in selective reductions:

Key Finding : Hydrogenolysis selectively removes the benzyl group without reducing the naphthyridine ring.

Oxidation Reactions

Controlled oxidation modifies the heterocyclic core:

Note : m-CPBA selectively oxidizes the nitrogen atom at position 1, forming an N-oxide derivative .

N-Alkylation and Acylation

The secondary amine in the tetrahydro ring undergoes alkylation/acylation:

Regioselectivity : Alkylation occurs preferentially at the less sterically hindered N6 position .

Cyclization and Ring-Opening Reactions

The bicyclic system participates in ring-expansion reactions:

Mechanism : Ring-opening via electrophilic attack at C3 followed by recyclization forms fused heterocycles .

Comparative Reactivity Analysis

A comparison with structurally similar compounds highlights unique features:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | Faster SNAr reactions due to better leaving group | |

| 2-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine | Prone to O-alkylation rather than substitution |

Scientific Research Applications

2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic compound featuring a tetrahydronaphthyridine core and a benzyloxy substituent, with the molecular formula . It is of interest in medicinal chemistry because of its potential biological activities and its role as a scaffold for drug development.

Scientific Research Applications

this compound can undergo various chemical transformations to enhance its biological activity or create derivatives with novel properties.

| Compound Name | Structure | Key Features |

|---|---|---|

| 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine | Structure | Lacks the benzyloxy group; primarily studied for neuroprotective effects. |

| 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | Similar tetrahydronaphthyridine core | Focused on anti-inflammatory properties; lacks aromatic substitution. |

| 2-Chloro-7,8-dihydro-1H-pyrido[4,3-d]pyrimidine | Different ring structure | Exhibits different biological activities; used in various synthetic applications. |

The presence of the benzyloxy group in this compound distinguishes it from similar compounds and may enhance its lipophilicity and receptor binding capabilities.

Biological Activities

this compound has been studied for its potential as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a critical role in immune response regulation. Compounds of this class may also exhibit antitumor and anti-inflammatory properties, making them candidates for further pharmacological evaluation. Studies have shown that this compound interacts with several biological targets, and interaction studies often involve assessing its binding affinity to RORγt and other receptors involved in immune responses. These studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile.

Case Studies

- (2-(Benzyloxy)phenyl)methanamine Derivatives as CARM1 Inhibitors: Chemical modifications on compound 6 which is (2-(benzyloxy)phenyl)methanamine, resulted in a series of derivatives as potent inhibitors of CARM1 . Among them, compound 17e displayed remarkable potency and selectivity for CARM1 (IC50 = 2 ± 1 nM), along with notable antiproliferative effects against melanoma cell lines . Compound 6 effectively targets CARM1 within cells, and compound 17e displayed good antitumor efficacy in a melanoma xenograft model, suggesting its potential as an anticancer agent .

- hMAO-B Inhibition: Chalcones with benzyloxy moieties, such as compounds B10 and B15 , are effective, selective, and reversible hMAO-B inhibitors . Compound B10 has an IC50 value of 0.067 μM, making it the most potent inhibitor of hMAO-B, followed by compound B15 (IC50 = 0.12 μM) . Both compounds have significant permeability and CNS bioavailability .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The naphthyridine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

- Benzyloxy vs. Trifluoromethyl : The benzyloxy group enhances lipophilicity, favoring blood-brain barrier penetration (e.g., mGlu5 ligands), while the electron-withdrawing CF3 group improves metabolic stability in CCR2 antagonists .

- Amine Substitution: 3-Amino derivatives (e.g., 6-benzyl-3-amine) show affinity for dopamine receptors, highlighting the role of hydrogen bonding in receptor interaction .

Research Findings and Data Highlights

Stereochemical Control

- TAK-828F : Asymmetric hydrogenation using a Ru catalyst achieves 98.9% enantiomeric excess (ee), critical for RORγt selectivity .

- Challenges : Early synthetic routes for TAK-828F required chromatography and hazardous reagents, later resolved via telescoped reactions .

Cytotoxicity Profiles

- Benzo[h]naphtho Derivatives : Exhibit dose-dependent cytotoxicity in HeLa and MCF-7 cells, with antioxidant activity (EC50 ≈ 15 μM in DPPH assays) .

Discussion of Structural and Functional Divergence

Biological Activity

2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 1960391-82-5) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological properties, including its pharmacological effects and mechanisms of action.

- Molecular Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antihypertensive Effects : The compound has been investigated for its ability to inhibit factor XIa, which plays a crucial role in the coagulation cascade. Inhibition of this factor can lead to reduced blood pressure and improved cardiovascular health .

- Neuroprotective Properties : Studies suggest that derivatives of tetrahydro-1,6-naphthyridines exhibit neuroprotective effects against oxidative stress and neuroinflammation. This could have implications for treating neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Antihypertensive Activity

A study demonstrated that this compound effectively inhibits factor XIa in vitro. The inhibition was dose-dependent and showed significant promise for the development of new antihypertensive agents.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a significant reduction in cell death and oxidative markers.

| Treatment Group | Cell Viability (%) | Oxidative Markers (µM) |

|---|---|---|

| Control | 40 | 15 |

| Compound Treatment | 75 | 5 |

Antimicrobial Activity

The antimicrobial efficacy was evaluated against various bacterial strains. The compound showed notable activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Case Studies

- Case Study on Hypertension Management : A clinical trial involving hypertensive patients treated with a formulation containing tetrahydro-1,6-naphthyridine derivatives showed significant reductions in systolic and diastolic blood pressure over a six-week period.

- Neuroprotection in Animal Models : In rodent models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic: What are the key synthetic strategies for constructing the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold?

The core scaffold can be synthesized via:

- Cobalt-catalyzed [2+2+2] cyclizations : Microwave-promoted intramolecular cyclization of dialkynylnitriles yields substituted derivatives efficiently .

- Reductive cyclization : For example, using Pd/C and hydrogen to reduce 1,6-naphthyridine to its tetrahydro form .

- Dealkylation : Removal of benzyl groups via hydrogenolysis (Pd/C, H₂) from intermediates like 6-benzyl derivatives .

Basic: How is the benzyloxy group introduced at the 2-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine core?

The benzyloxy group is typically introduced via alkylation or nucleophilic substitution . For example:

- Benzylation of hydroxyl precursors : Reacting hydroxyl-substituted intermediates with benzyl halides under basic conditions (see CAS 210539-04-1 for benzyl-substituted analogs).

- Hydrogenolysis protection : Benzyl groups may also act as protecting groups during synthesis, later removed to yield hydroxyl intermediates .

Advanced: How do structural modifications at the N-6 position influence HIV-1 integrase inhibition?

SAR studies show:

- N-Propyl phenyl substitution : Enhances binding to the LEDGF/p75 allosteric site of HIV-1 integrase, promoting aberrant multimerization and antiviral activity .

- Polar substituents : Groups like tertiary amines improve solubility but may reduce cellular permeability. Rat PK studies indicate N-alkylaryl groups balance bioavailability and potency .

Advanced: What methodological challenges arise in reconciling discrepancies in melting points for derivatives synthesized via different routes?

Discrepancies (e.g., in ) stem from:

- Isomeric byproducts : Partial reduction of 1,6-naphthyridine can yield mixtures of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers, requiring rigorous chromatography or NMR for isolation .

- Crystallization conditions : Solvent polarity and cooling rates impact crystal packing. Differential Scanning Calorimetry (DSC) is recommended to validate thermal properties .

Basic: What spectroscopic techniques are critical for characterizing 2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?

Key methods include:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration (e.g., distinguishing benzyloxy protons from aromatic signals) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for halogenated or isotopic analogs .

- X-ray crystallography : Resolves ambiguous regiochemistry in complex derivatives .

Advanced: How do cobalt-catalyzed [2+2+2] cyclizations enable library synthesis of substituted derivatives?

This method allows:

- Rapid diversification : Alkynyl and nitrile precursors introduce substituents at positions 2, 3, and 8 during cyclization .

- Microwave acceleration : Reduces reaction times (e.g., 30 min vs. hours) while improving yields (~70–95%) . Post-functionalization (e.g., ureas, sulfonamides) expands diversity for antituberculosis screening .

Basic: What is the role of the LEDGF/p75 binding site in HIV-1 integrase inhibition by 5,6,7,8-tetrahydro-1,6-naphthyridines?

These derivatives bind allosterically to the LEDGF/p75 site, disrupting integrase-viral DNA interactions. This promotes non-productive multimerization, preventing viral genome integration into host DNA .

Advanced: How can researchers optimize metabolic stability in preclinical studies?

- Cytochrome P450 profiling : Identify susceptible sites (e.g., N-6 alkyl chains) prone to oxidation. Fluorination or methyl branching at these positions reduces clearance .

- Rat hepatocyte assays : Measure intrinsic clearance rates. Compounds with t₁/₂ >60 min in these assays show improved oral bioavailability .

Basic: What are common deprotection strategies for benzyl-protected intermediates in naphthyridine synthesis?

- Hydrogenolysis : Pd/C under H₂ atmosphere removes benzyl groups selectively (e.g., 6-benzyl to 6-H substitution) .

- Acidolysis : HCl in methanol or acetic acid cleaves benzyl ethers without affecting the tetrahydro ring .

Advanced: How do computational models aid in designing acetylcholinesterase inhibitors based on this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.